molecular formula C14H8ClFN4O3 B14910450 Methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B14910450
M. Wt: 334.69 g/mol
InChI Key: ALIAGNLHQPUVKG-UHFFFAOYSA-N
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Description

Methyl 3-(2-Cloro-5-fluoro-4-pyrimidinyl)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-Cloro-5-fluoro-4-pyrimidinyl)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-fluoro-4-pyrimidine with a suitable quinazoline derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-Cloro-5-fluoro-4-pyrimidinyl)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Methyl 3-(2-Cloro-5-fluoro-4-pyrimidinyl)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-Cloro-5-fluoro-4-pyrimidinyl)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-5-fluoro-4-pyrimidinyl)-N-methyl-3-morpholinecarboxamide
  • 4-(2-Chloro-5-fluoro-4-pyrimidinyl)-5-methyl-2-morpholinylmethanol
  • 4-{[(2-Chloro-5-fluoro-4-pyrimidinyl)amino]methyl}tetrahydro-2H-pyran-4-ol

Uniqueness

Methyl 3-(2-Cloro-5-fluoro-4-pyrimidinyl)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H8ClFN4O3

Molecular Weight

334.69 g/mol

IUPAC Name

methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxoquinazoline-7-carboxylate

InChI

InChI=1S/C14H8ClFN4O3/c1-23-13(22)7-2-3-8-10(4-7)18-6-20(12(8)21)11-9(16)5-17-14(15)19-11/h2-6H,1H3

InChI Key

ALIAGNLHQPUVKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=NC(=NC=C3F)Cl

Origin of Product

United States

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